
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid
説明
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid, otherwise known as CPAA, is a compound of interest in scientific research due to its potential applications in the synthesis of pharmaceuticals. CPAA is a derivative of acetic acid, a weak acid that is commonly used in organic synthesis. It is a cyclic amide, a type of amide that is formed by the reaction of an amine and an acid, and is composed of a six-membered ring of three nitrogen atoms and three carbon atoms. CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds.
作用機序
The mechanism of action of CPAA is not well understood, but it is believed to be related to its structure. CPAA is a cyclic amide, which means that it contains a six-membered ring of three nitrogen atoms and three carbon atoms. This ring structure is thought to be responsible for the compound’s ability to interact with other molecules, including drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPAA are not well understood. However, it is known that CPAA can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are hormones that play a role in inflammation and pain.
実験室実験の利点と制限
CPAA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable in solution. Additionally, CPAA has a low toxicity, which makes it safer to use in experiments. However, CPAA has several limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CPAA is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of CPAA in scientific research. CPAA could be used to synthesize other compounds, such as vitamins, hormones, and food additives. Additionally, CPAA could be used to develop new drugs, such as anti-cancer drugs or antibiotics. Finally, CPAA could be used to study the mechanisms of action of other compounds, such as hormones or drugs, and to develop new therapies for various diseases.
科学的研究の応用
CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds. In particular, CPAA has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and antibiotics. CPAA has also been used in the synthesis of other compounds, such as vitamins, hormones, and food additives.
特性
IUPAC Name |
2-(cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-2-1-3-8(13)9(7)10(11(15)16)14-6-4-5-6/h1-3,6,10,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVJLSDVSYPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




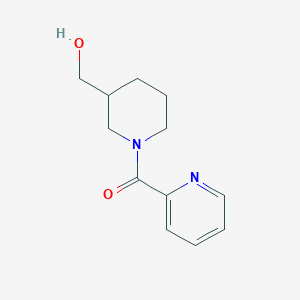

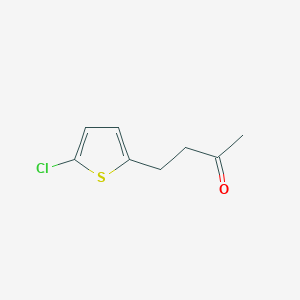
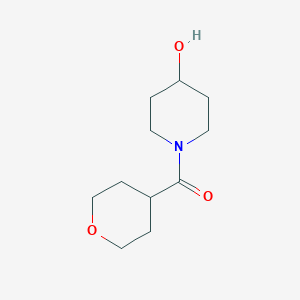
![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)
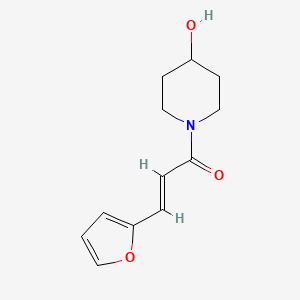
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)
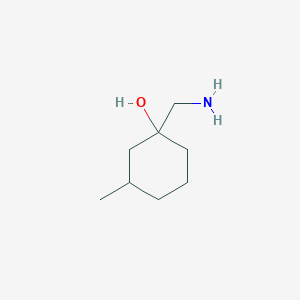

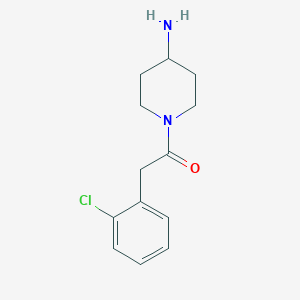
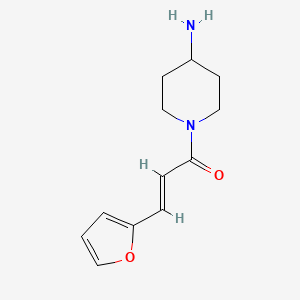
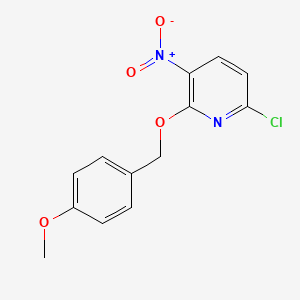
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)